2-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid: A Technical Guide on Thioether Succinimide Chemistry and Properties
2-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid: A Technical Guide on Thioether Succinimide Chemistry and Properties
Executive Summary
The compound 2-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid serves as a quintessential model for understanding thioether succinimide linkages. Formed via the highly selective thiol-maleimide Michael addition, this molecule encapsulates the core chemical principles utilized in modern bioconjugation, click chemistry, and the development of Antibody-Drug Conjugates (ADCs). This whitepaper provides an in-depth analysis of its structural properties, the mechanistic causality of its synthesis, degradation pathways, and self-validating experimental protocols designed for drug development professionals.
Structural and Physicochemical Profiling
The structural architecture of 2-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is defined by three distinct moieties: an N-butyl tail conferring lipophilicity, a central succinimide core dictating reactivity and stability, and a benzoic acid group that influences solubility and intramolecular electronics.
Quantitative Physicochemical Data
| Property | Value | Clinical / Chemical Significance |
| Chemical Name | 2-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid | Standard IUPAC nomenclature. |
| CAS Number | 459421-25-1[1] | Unique identifier for database indexing and procurement. |
| Molecular Formula | C₁₅H₁₇NO₄S[1] | Defines the atomic composition and stoichiometric ratios. |
| Molecular Weight | 307.4 g/mol [1] | Optimal low-molecular-weight fragment for modular linker design. |
| Linkage Type | Thioether Succinimide | Reversible under specific physiological conditions; prone to hydrolysis. |
Mechanistic Causality: The Thiol-Maleimide Addition
The synthesis of this compound is driven by the thiol-maleimide "click" reaction, a cornerstone of bioconjugation prized for its rapid kinetics and high selectivity 2[2]. The reaction occurs between the nucleophilic thiolate of thiosalicylic acid (2-mercaptobenzoic acid) and the electron-deficient double bond of N-butylmaleimide.
Causality in Reactivity: The reactivity of thiosalicylic acid is uniquely governed by its ortho-carboxyl group. Mechanistic studies reveal that thiosalicylic acid forms a strong intramolecular hydrogen bond, which significantly alters its pKa and nucleophilic profile compared to standard alkyl or aryl thiols 3[3]. Operating strictly within a pH window of 6.5–7.5 ensures the thiol is sufficiently deprotonated to its reactive thiolate anion without triggering competitive primary amine reactivity or premature maleimide ring hydrolysis 4[4].
Caption: Thiol-maleimide Michael addition synthesis pathway.
Adduct Stability: Cleavage vs. Hydrolysis
Once the thioether succinimide linkage is formed, it faces two divergent in vivo fates: retro-Michael cleavage (thiol exchange) or ring-opening hydrolysis 5[5].
In biological environments rich in endogenous thiols (e.g., glutathione or serum albumin), the adduct can undergo a reversible retro-Michael reaction. This thiol exchange leads to premature payload release, a primary driver of off-target toxicity in drug conjugates 6[6].
Conversely, intentional ring-opening hydrolysis of the succinimide core yields a stable succinamic acid derivative. This hydrolyzed state is permanently locked, preventing thiol exchange and ensuring long-term conjugate stability—a critical parameter in the design of next-generation therapeutics 5[5].
Caption: Stability pathways of the succinimide adduct in physiological conditions.
Self-Validating Experimental Protocols
The following methodologies are engineered as self-validating systems, ensuring that every step contains an internal logic check to verify success before proceeding.
Protocol 1: Kinetic Synthesis and Validation of the Adduct
Objective: Synthesize 2-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid while preventing oxidative dimerization.
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Reagent Preparation: Dissolve 10 mM thiosalicylic acid and 12 mM N-butylmaleimide in anhydrous DMSO.
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Causality: DMSO ensures complete solubility of the hydrophobic N-butyl tail while preventing water-induced maleimide ring-opening prior to mixing.
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Buffer Addition: Dilute the mixture 1:10 into a rigorously degassed phosphate buffer (pH 7.0).
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Incubation: Stir at room temperature for 2 hours.
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Self-Validation via Ellman's Assay: Extract a 10 µL aliquot and react with DTNB (Ellman's reagent).
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Validation Logic: The absence of a yellow color (measured via absorbance at 412 nm) self-validates that all free thiols have been successfully consumed in the Michael addition, confirming reaction completion.
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Protocol 2: Controlled Ring-Opening for Linker Stabilization
Objective: Intentionally hydrolyze the succinimide ring to prevent in vivo retro-Michael cleavage.
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pH Shift: Adjust the purified adduct solution to pH 8.5–9.0 using a 100 mM sodium borate buffer.
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Incubation: Incubate the solution at 37°C for 12–24 hours.
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Self-Validation via LC-MS: Analyze the product using Liquid Chromatography-Mass Spectrometry.
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Validation Logic: The success of the ring-opening is self-validated by observing a precise +18 Da mass shift (from 307.4 to 325.4 g/mol ), corresponding to the covalent incorporation of one water molecule.
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Quantitative Data Summary: Reaction Kinetics & Stability
| Parameter | Condition | Outcome / Rate | Mechanistic Impact |
| Optimal Reaction pH | 6.5 – 7.5 | ~1,000x faster than amine reaction | Ensures chemoselectivity for thiols over primary amines. |
| Degradation (Thiol Exchange) | pH 7.4 + GSH | Half-life dependent on local sterics | Leads to conjugate cleavage and potential off-target toxicity. |
| Hydrolysis (Ring-Opening) | pH > 8.5 | Rapid (+18 Da mass shift) | Permanently locks the thioether bond, preventing retro-Michael cleavage. |
| Intramolecular H-Bonding | Ortho-carboxyl group | Alters pKa of the thiol | Modulates the nucleophilicity of thiosalicylic acid compared to standard thiols. |
References
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Chemsrc - CAS No. 459421-25-1 | Chemical Properties and Identifiers. 1
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Vector Labs - Maleimide Reaction Chemistry: Principles and Applications. 4
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ACS Publications (The Journal of Organic Chemistry) - Mechanisms of Alkyl and Aryl Thiol Addition to N-Methylmaleimide.3
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ACS Publications (Bioconjugate Chemistry) - Long-Term Stabilization of Maleimide–Thiol Conjugates. 5
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BenchChem - The Thiol-Maleimide Reaction: A Comprehensive Technical Guide for Bioconjugation and Drug Development. 2
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PMC (National Institutes of Health) - Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition. 6
Sources
- 1. CAS No. 459421-25-1 | Chemsrc [m.chemsrc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. vectorlabs.com [vectorlabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]
